6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one
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Overview
Description
6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one is a chemical compound that belongs to the class of benzo[h]isoquinolinones. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a bromine atom and an azetidine ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one typically involves the reaction of 2-benzyl-6-bromobenzo[h]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.
Scientific Research Applications
6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The azetidine ring and bromine atom play crucial roles in its binding affinity and reactivity. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one can be compared with other similar compounds such as:
6-(Azetidin-1-yl)-9H-purine: This compound also contains an azetidine ring but differs in its core structure, which is a purine rather than a benzo[h]isoquinolinone.
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
919292-69-6 |
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Molecular Formula |
C18H17BrN2O |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
6-[2-(azetidin-1-yl)ethyl]-9-bromo-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C18H17BrN2O/c19-14-2-3-15-12(5-9-21-7-1-8-21)10-13-4-6-20-18(22)17(13)16(15)11-14/h2-4,6,10-11H,1,5,7-9H2,(H,20,22) |
InChI Key |
KLGCTTHIYACHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)Br |
Origin of Product |
United States |
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